2-Propanol, 1-[(1,1-dimethylethyl)amino]-
Description
Background and Significance of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- Research in Organic Synthesis and Beyond
Amino alcohols, including 2-Propanol, 1-[(1,1-dimethylethyl)amino]-, are crucial building blocks in the synthesis of a diverse range of chemical entities. Their bifunctional nature allows them to act as versatile precursors for more complex molecules. In the realm of organic synthesis, they are particularly esteemed for their role in the construction of chiral molecules. Chiral amino alcohols are widely applied in the production of synthetic and naturally occurring bioactive molecules. frontiersin.org
The significance of these compounds extends to their application as ligands in catalysis. alfa-chemistry.comacs.orgorganic-chemistry.org The nitrogen and oxygen atoms of the amino and alcohol groups can coordinate to metal centers, forming stable complexes that can catalyze a variety of chemical reactions. This is particularly important in asymmetric catalysis, where the chirality of the amino alcohol ligand can direct the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over another. polyu.edu.hk This level of control is highly sought after in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.
Beyond their use in synthesis and catalysis, amino alcohols find utility in various industrial applications. They can act as emulsifiers, corrosion inhibitors, and neutralizing agents. alfa-chemistry.comeastman.com For instance, certain amino alcohols are used in water treatment to protect steel components from corrosion by absorbing carbon dioxide. alfa-chemistry.com
Academic Research Landscape of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- and Related Amino Alcohols
The academic research landscape for amino alcohols is vibrant and expansive, with a strong focus on the development of new synthetic methodologies and catalytic applications. A significant area of investigation involves the synthesis of chiral amino alcohols. frontiersin.orgwestlake.edu.cnnih.govacs.org Researchers are continually exploring novel and efficient routes to these valuable compounds, often starting from readily available precursors like aldehydes and imines. westlake.edu.cn
A major thrust in the field is the use of amino alcohols as ligands in asymmetric catalysis. acs.orgorganic-chemistry.orgpolyu.edu.hkrsc.orgresearchgate.net Studies have demonstrated their effectiveness in a range of reactions, including the nickel-catalyzed Suzuki cross-coupling of unactivated alkyl halides, a significant advancement that expands the scope of this important carbon-carbon bond-forming reaction. acs.orgorganic-chemistry.org The modular nature of amino alcohol synthesis allows for the creation of a diverse array of ligands, enabling the fine-tuning of catalyst performance for specific applications. acs.org
Furthermore, the biosynthesis of chiral amino alcohols using engineered enzymes is a growing area of interest. frontiersin.org This biotechnological approach offers a sustainable and highly selective alternative to traditional chemical synthesis, operating under mild reaction conditions. frontiersin.org The continuous development of more efficient and robust enzyme catalysts is a key objective in this field. frontiersin.org
Scope and Objectives of the Comprehensive Academic Investigation into 2-Propanol, 1-[(1,1-dimethylethyl)amino]-
A comprehensive academic investigation into 2-Propanol, 1-[(1,1-dimethylethyl)amino]- would aim to fully elucidate its chemical properties and expand its utility in organic synthesis and catalysis. Key objectives of such an investigation would include:
Development of Novel Synthetic Routes: Exploring new and more efficient methods for the synthesis of both the racemic and enantiomerically pure forms of the compound. This could involve the use of novel starting materials, catalysts, or reaction conditions to improve yield, reduce cost, and enhance sustainability.
Exploration of Catalytic Applications: Systematically evaluating the performance of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- and its derivatives as ligands in a wide range of catalytic reactions. This would involve screening its effectiveness in various asymmetric transformations and cross-coupling reactions to identify new areas of application.
Mechanistic Studies: Investigating the mechanisms by which catalysts derived from this amino alcohol operate. A deeper understanding of the reaction pathways and the role of the ligand in the catalytic cycle would enable the rational design of more efficient and selective catalysts.
Structure-Activity Relationship Studies: Synthesizing a library of structurally related amino alcohols and evaluating how systematic changes in the molecular structure impact their performance as ligands. This would provide valuable insights into the key structural features required for optimal catalytic activity.
Physicochemical Property Characterization: A thorough characterization of the physical and chemical properties of the compound and its derivatives. This data is essential for its practical application in various chemical processes.
Nomenclature and Related Structural Classes of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- in Scientific Literature
The systematic IUPAC name for the compound is 2-Propanol, 1-[(1,1-dimethylethyl)amino]-. However, it is also known by several other names in scientific literature and chemical catalogs. The tert-butyl group, (CH3)3C-, is a common structural motif, leading to names such as N-tert-butyl-1-amino-2-propanol.
This compound belongs to the structural class of amino alcohols , which are organic compounds containing both an amine and a hydroxyl functional group. alfa-chemistry.com Depending on the relative position of these functional groups, they can be further classified as α-amino alcohols, β-amino alcohols, γ-amino alcohols, and so on. 2-Propanol, 1-[(1,1-dimethylethyl)amino]- is a β-amino alcohol , as the amine and hydroxyl groups are attached to adjacent carbon atoms.
Other related structural classes and specific compounds mentioned in the context of amino alcohol research include:
Ethanolamines: These are amino alcohols derived from ethanol (B145695). Examples include 2-(tert-Butylamino)ethanol (B146117) and 2-(N-butylamino)ethanol. eastman.commerckmillipore.comsigmaaldrich.comnih.govnih.goveastman.comsigmaaldrich.com
Propanolamines: These are amino alcohols derived from propanol (B110389). Examples include 1-Amino-2-propanol (isopropanolamine) and 2-Amino-1-propanol. sigmaaldrich.comsigmaaldrich.comchemeo.com
Butanolamines: These are amino alcohols derived from butanol, such as 4-Amino-1-butanol and (R)-(-)-2-Amino-1-butanol. vcu.eduwikipedia.orgchemicalbook.comchemicalbook.com
Chiral Amino Alcohols: A broad class that encompasses any amino alcohol with a stereocenter, making them optically active. frontiersin.orgpolyu.edu.hkwestlake.edu.cnnih.govacs.orgrsc.org
Dimethylaminoisopropanol: Also known as 1-(Dimethylamino)-2-propanol, this is another example of a propanolamine (B44665) derivative. nist.govsigmaaldrich.comsigmaaldrich.comchemicalbook.comwikipedia.org
The following tables provide a summary of the nomenclature and key properties of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- and related compounds.
| Compound Name | Synonyms | CAS Number | Molecular Formula |
| 2-Propanol, 1-[(1,1-dimethylethyl)amino]- | N-tert-Butyl-1-amino-2-propanol | 42533-03-9 | C7H17NO |
| 2-(tert-Butylamino)ethanol | t-Butylethanolamine, N-t-Butylethanolamine | 4620-70-6 | C6H15NO |
| 1-Amino-2-propanol | Isopropanolamine, Monoisopropanolamine | 78-96-6 | C3H9NO |
| 2-Amino-1-propanol | (S)-(+)-Alaninol | 2749-11-3 | C3H9NO |
| 4-Amino-1-butanol | 4-Hydroxybutylamine | 13325-10-5 | C4H11NO |
| 1-(Dimethylamino)-2-propanol | Dimethylaminoisopropanol, Dimepranol | 108-16-7 | C5H13NO |
| 2-Amino-2-methyl-1-propanol (B13486) | Aminomethylpropanol | 124-68-5 | C4H11NO |
| (R)-(-)-2-Amino-1-butanol | 5856-63-3 | C4H11NO | |
| 2-(N-butylamino)ethanol | N-Butylethanolamine | 111-75-1 | C6H15NO |
| tert-Butylamine (B42293) | 2-Amino-2-methylpropane | 75-64-9 | C4H11N |
| Compound | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| 2-(tert-Butylamino)ethanol | 176-177 | 40-43 | 0.86 (at 20°C) |
| 1-Amino-2-propanol | 159-161 | - | 0.969 |
| 2-Amino-1-propanol | 72-73 (at 11 mmHg) | - | 0.965 (at 25°C) |
| 1-(Dimethylamino)-2-propanol | 125-127 | -85 | 0.85 (at 20°C) |
| 2-(N-butylamino)ethanol | 198-200 | - | 0.891 (at 25°C) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(tert-butylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(9)5-8-7(2,3)4/h6,8-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNBYSNISOAOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902871 | |
| Record name | NoName_3445 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Propanol, 1 1,1 Dimethylethyl Amino
Historical Development of Synthetic Approaches to 2-Propanol, 1-[(1,1-dimethylethyl)amino]- and its Analogues
The development of synthetic routes to 2-Propanol, 1-[(1,1-dimethylethyl)amino]- and its analogues is intrinsically linked to the discovery and advancement of beta-adrenergic blockers (β-blockers). nih.govrevespcardiol.orgwikipedia.org The journey began in the 1950s with the discovery of dichloroisoproterenol (B1670464) (DCI), a β-antagonist that, despite its lack of clinical utility, proved that β-receptors could be chemically blocked. wikipedia.org This breakthrough spurred further research, leading to the synthesis of pronethalol in 1962. wikipedia.org
The first β-blocker to be approved for clinical use was propranolol (B1214883), a non-selective antagonist for β1 and β2-adrenergic receptors. revespcardiol.org The success of propranolol fueled the development of subsequent generations of β-blockers with improved properties, such as cardioselectivity (selective for β1 receptors) and vasodilating capabilities. revespcardiol.orgbohrium.comnih.gov Many of these β-blockers share a common structural feature: an aryloxypropanolamine side chain. The synthesis of this key structural motif often involves the use of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- or its derivatives. documentsdelivered.com
Early synthetic methods for related amino alcohols often involved multi-step processes with limitations regarding substrate specificity and cost. westlake.edu.cn For instance, the synthesis of N,N-dialkylamino alcohols was achieved by hydrogenating an amino alcohol in the presence of an aldehyde and a Raney nickel catalyst, a process that required substantial amounts of hydrogen and catalyst. google.com Another method involved refluxing the amino alcohol and formaldehyde (B43269) with formic acid. google.com
Contemporary Synthetic Routes for 2-Propanol, 1-[(1,1-dimethylethyl)amino]-
Modern synthetic strategies for 2-Propanol, 1-[(1,1-dimethylethyl)amino]- and its derivatives prioritize efficiency, selectivity, and sustainability. These methods often employ catalytic systems and explore principles of green chemistry to overcome the limitations of historical approaches.
Nucleophilic Ring-Opening Reactions in 2-Propanol, 1-[(1,1-dimethylethyl)amino]- Synthesis
A prevalent and efficient method for synthesizing β-amino alcohols like 2-Propanol, 1-[(1,1-dimethylethyl)amino]- is the nucleophilic ring-opening of epoxides. scirp.orgchemistrysteps.commasterorganicchemistry.comkhanacademy.org In this reaction, an amine, such as tert-butylamine (B42293), acts as a nucleophile, attacking the epoxide ring. mdpi.com The reaction is typically carried out under basic or acidic conditions.
Under basic conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide, following an SN2-like mechanism. masterorganicchemistry.comkhanacademy.org This approach results in the formation of a trans or anti-product where the nucleophile and the resulting hydroxyl group are on opposite sides of the carbon chain. chemistrysteps.com The high ring strain of the epoxide (approximately 13 kcal/mol) provides the driving force for the reaction. masterorganicchemistry.com
The regioselectivity of the ring-opening reaction is a critical factor. The use of a bulky nucleophile like tert-butylamine can influence the reaction's outcome. For example, the reaction of tert-butylamine with certain epoxides has been shown to yield the desired oxazolidinone product, although sometimes in lower yields due to steric hindrance. acs.org
The table below summarizes key aspects of nucleophilic ring-opening reactions for the synthesis of related amino alcohols.
| Reaction Type | Nucleophile | Substrate | Key Features | Reference(s) |
| Epoxide Ring-Opening | tert-Butylamine | Epoxides | SN2 mechanism, attacks least substituted carbon under basic conditions, results in trans products. | chemistrysteps.commasterorganicchemistry.comkhanacademy.org |
| Epoxide Ring-Opening | Various Amines | Epoxides | Can be catalyzed by Lewis acids to activate the epoxide. | mdpi.com |
| Epoxide Ring-Opening | tert-Butyl Carbonate | Epoxides | Functions as a nucleophile in a cascade synthesis of oxazolidinones. | acs.org |
Stereoselective and Asymmetric Synthesis of Chiral 2-Propanol, 1-[(1,1-dimethylethyl)amino]- Derivatives
The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of chiral amino alcohols, including derivatives of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-, is of paramount importance. nih.gov
Various strategies have been developed to achieve high enantioselectivity. One approach involves the use of chiral auxiliaries, such as pseudoephedrine, to guide the stereochemical outcome of the reaction. nih.gov Another powerful technique is asymmetric catalysis, which utilizes chiral catalysts to produce an excess of one enantiomer.
Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has emerged as a highly efficient method for synthesizing chiral 1,2-amino alcohols with excellent enantioselectivities (>99% ee) and high yields. acs.org Copper-catalyzed hydroamination of enals and enones also provides a versatile route to chiral amino alcohols, allowing for the synthesis of all possible stereoisomers. nih.gov More recently, a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been developed, offering a novel pathway to chiral β-amino alcohols. westlake.edu.cn
The synthesis of specific enantiomers of related β-blocker precursors, such as the (R)- and (S)-isomers of (tert-butylamino-3-hydroxy-2-propyl)-oximino-4-fluorene hydrochloride, has been achieved from optically active starting materials like (2S)-glycerol-1,2-acetonide. documentsdelivered.com The intermediate, 3-tert-butylamino-1,2-propanediol, is crucial in the industrial synthesis of (S)-timolol. researchgate.net
The following table highlights different stereoselective synthetic methods for chiral amino alcohols.
| Method | Catalyst/Auxiliary | Substrates | Key Outcomes | Reference(s) |
| Asymmetric Transfer Hydrogenation | Ruthenium Catalyst | α-Ketoamines | >99% ee, high yields. | acs.org |
| Copper-Catalyzed Hydroamination | Copper Hydride Complex | Enals and Enones | Stereodivergent synthesis, access to all stereoisomers. | nih.gov |
| Asymmetric Cross Aza-Pinacol Couplings | Chromium Catalyst | Aldehydes and Imines | Modular synthesis of chiral β-amino alcohols. | westlake.edu.cn |
| Chiral Auxiliary-Mediated Synthesis | Pseudoephedrine | Arylglyoxals | High yields and selectivities. | nih.gov |
Catalytic Methods Employed in 2-Propanol, 1-[(1,1-dimethylethyl)amino]- Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more efficient and selective. In the context of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- synthesis, various catalytic methods have been explored.
Copper-based catalysts have been utilized in the reaction of diethylene glycol with tert-butylamine in the presence of hydrogen to produce related amino ether alcohols. google.com The use of a catalyst containing copper oxide or aluminum oxide at elevated temperatures and pressures is described. google.com Another patent details a process for preparing 2-amino-2-methyl-1-propanol (B13486) through the hydrogenolysis of an α-amino isobutyric acid alkyl ester using catalysts such as noble metals, Raney nickel, or copper-based catalysts. google.com
Zeolites, particularly large-pore zeolites like Na-Y, have been employed as recyclable catalysts for the highly regioselective synthesis of β-amino alcohols from anilines and propylene (B89431) carbonate in a solvent-less system. scirp.org This method aligns with green chemistry principles by avoiding solvents and using a reusable catalyst.
The dehydration of 1,2-propanediol to 2-propanone, a related ketone, has been studied using copper, zinc, and aluminum-based catalysts. cetjournal.it The catalyst composition was found to influence the selectivity towards the desired product. cetjournal.it
Exploration of Green Chemistry Principles in the Synthesis of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals, including amino alcohols. scirp.org
One green approach involves the use of visible-light photocatalysis for the decarboxylative coupling of N-aryl amino acids with aldehydes or ketones in water at room temperature. rsc.org This method offers mild reaction conditions and broad substrate scope. rsc.org Another innovative green method utilizes visible light to catalyze the synthesis of amino alcohol compounds, characterized by a simple synthetic route and less environmental pollution. patsnap.com
Enzymatic cascades represent a promising green alternative to traditional chemical methods. A two-enzyme cascade has been developed to selectively convert diols to amino alcohols under aqueous conditions at room temperature and pressure, achieving high selectivity. rsc.org This biocatalytic approach avoids the need for transition metal catalysts and flammable reagents. rsc.org
The use of solvent-less reaction conditions, as seen in the zeolite-catalyzed synthesis of β-amino alcohols, is another key aspect of green chemistry. scirp.org This approach minimizes waste and energy consumption associated with solvent use and recovery.
Precursor Reactivity and Selectivity in the Formation of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-
The reactivity and selectivity of the precursors are crucial for the successful synthesis of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-. In the common synthetic route involving the ring-opening of an epoxide with tert-butylamine, the regioselectivity of the attack is paramount. mdpi.com The nucleophilic amine will typically attack the less sterically hindered carbon of the epoxide, leading to the desired 1-amino-2-propanol structure.
In the synthesis of related amino alcohols from cyclopropanols and N-tert-butanesulfinyl imines, the reaction proceeds with high regio- and stereoselectivity. nih.gov The tert-butanesulfinyl group on the imine plays a significant role in directing the stereochemical outcome of the reaction. nih.gov
The choice of precursors and reaction conditions can significantly impact the product distribution. For example, in the synthesis of β-amino alcohols from anilines and propylene carbonate, the use of a Na-Y zeolite catalyst leads to a high selectivity for the N-alkylated product, 1-(phenylamino)propan-2-ol. scirp.org
Optimization of Reaction Parameters and Conditions for 2-Propanol, 1-[(1,1-dimethylethyl)amino]- Synthesis
The synthesis of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-, a significant beta-adrenergic blocking agent, is critically influenced by various reaction parameters. The optimization of these conditions is paramount to achieving high yields and purity, which is essential for its application in pharmaceuticals. Key factors that are typically optimized include the choice of solvent, reaction temperature, pressure, and the nature of the catalyst.
The primary route for the synthesis of this compound involves the nucleophilic addition of tert-butylamine to a propylene oxide derivative. The optimization of this reaction is a focal point of research to enhance efficiency and reduce the formation of by-products.
Detailed research findings indicate that the selection of an appropriate solvent is crucial. Solvents not only facilitate the dissolution of reactants but can also influence the reaction pathway and the stability of intermediates. For analogous reactions, a range of solvents from polar protic to aprotic have been explored. For instance, in the synthesis of similar amino alcohols, alcohols like methanol, ethanol (B145695), and isopropanol (B130326) have been utilized, as well as aprotic solvents like acetonitrile (B52724) and dimethylformamide (DMF). The polarity and hydrogen-bonding capability of the solvent can affect the rate of the nucleophilic attack and the subsequent proton transfer steps.
Temperature and pressure are also critical parameters. The reaction between an amine and an epoxide is often exothermic, necessitating careful temperature control to prevent side reactions. While some syntheses are conducted at room temperature or slightly elevated temperatures, others may require heating under reflux or the use of an autoclave to proceed at a reasonable rate, especially with less reactive substrates. For instance, a patented process for a related amino alcohol specifies a reaction temperature of 135°C in an autoclave at pressures ranging from 19-30 bar, which resulted in a yield greater than 50%. google.com In contrast, another synthesis of a similar compound was carried out at a much lower temperature range of 0-20°C over 18 hours.
The use of a catalyst can significantly enhance the reaction rate and selectivity. For the synthesis of amino alcohols, both acidic and basic catalysts can be employed. In some cases, the amine reactant itself can act as a catalyst. The choice of catalyst is dependent on the specific reactants and desired outcome.
The molar ratio of the reactants is another key variable. An excess of the amine is often used to drive the reaction to completion and to minimize the formation of undesired secondary amine by-products that can arise from the reaction of the product with the starting epoxide.
The following table summarizes various reaction conditions that have been reported for the synthesis of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- and structurally similar amino alcohols, illustrating the impact of different parameters on the reaction outcome.
| Starting Materials | Solvent | Catalyst | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| (S)-1-Methoxy-2-propylamine and Hydrochloric acid | Aqueous | None (Acid-mediated) | 135 | 19-30 bar (Autoclave) | 4 hours | >50 | google.com |
| 2,2-Dimethylaziridine and Sulfuric acid | Water, Ethanol | Sulfuric acid | 40-50 | Atmospheric | 1 hour | Not specified | |
| Isobutene, Chlorine, and Acetonitrile | Acetonitrile | None specified | -30 to 30 | 0.1-1.0 MPa | Not specified | High purity product obtained | prepchem.com |
| α-Amino isobutyric acid alkyl ester and Hydrogen | Trimethyl carbinol | Copper-based catalyst | 200 | 7.0 MPa | 3 hours | 88.29 | |
| 3-chloro-1,2-propanediol and Ammonia | Not specified (excess ammonia) | None specified | 50 | Not specified | 4 hours | 90 |
Reaction Mechanisms and Chemical Transformations of 2 Propanol, 1 1,1 Dimethylethyl Amino
Mechanistic Investigations of Key Reactions Involved in 2-Propanol, 1-[(1,1-dimethylethyl)amino]- Synthesis
The synthesis of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine (B42293) with a suitable epoxide, such as propylene (B89431) oxide. The mechanism of this reaction proceeds via a nucleophilic ring-opening of the epoxide by the amine.
The nitrogen atom of tert-butylamine, with its lone pair of electrons, acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack is subject to steric hindrance, and typically, the nucleophile will attack the less substituted carbon atom of the epoxide. The ring-opening is facilitated by the protonation of the epoxide oxygen by a protic solvent or a catalytic amount of acid, which makes the ring more susceptible to nucleophilic attack. The subsequent workup of the reaction mixture neutralizes the resulting alkoxide to yield the final amino alcohol product.
Another synthetic approach involves the reduction of a corresponding amino ketone. For instance, the reduction of 1-(tert-butylamino)propan-2-one (B127540) can yield 2-Propanol, 1-[(1,1-dimethylethyl)amino]-. This reduction can be carried out using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The mechanism of this reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide to give the secondary alcohol.
Derivatization and Functionalization Reactions of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-
The presence of both a secondary amine and a secondary hydroxyl group makes 2-Propanol, 1-[(1,1-dimethylethyl)amino]- a bifunctional molecule, capable of undergoing a variety of chemical transformations at either or both of these functional groups. researchgate.net
The secondary amine in 2-Propanol, 1-[(1,1-dimethylethyl)amino]- is nucleophilic and can participate in a range of reactions. msu.edu
N-Alkylation: The amine can be alkylated using alkyl halides or other alkylating agents to form tertiary amines. The reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkylating agent. msu.edu
N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent.
Sulfonamide Formation: Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base results in the formation of sulfonamides. This reaction is often used for the characterization and protection of amines. msu.edu
Derivatization for Analysis: The secondary amine can be derivatized to facilitate analysis, for instance, by reacting with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol to form a fluorescent isoindole derivative, which can be detected by HPLC. psu.edunih.gov
Table 1: Examples of Derivatization Reactions of the Secondary Amine
| Reagent | Product Type |
| Alkyl Halide (R-X) | Tertiary Amine |
| Acyl Chloride (RCOCl) | Amide |
| Sulfonyl Chloride (RSO₂Cl) | Sulfonamide |
| o-Phthalaldehyde (OPA) | Fluorescent Isoindole |
The secondary hydroxyl group is also a site for various chemical transformations. nih.gov
O-Alkylation: The hydroxyl group can be converted into an ether by reaction with alkyl halides in the presence of a strong base (Williamson ether synthesis). The base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions yields esters. Acid-catalyzed esterification (Fischer esterification) involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.
Oxidation: The secondary alcohol can be oxidized to a ketone using various oxidizing agents, such as chromic acid, pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. The choice of oxidant depends on the desired selectivity and the presence of other functional groups.
Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This facilitates subsequent nucleophilic substitution reactions at that carbon center. nih.gov
Table 2: Examples of Derivatization Reactions of the Secondary Hydroxyl Group
| Reagent | Product Type |
| Alkyl Halide (R-X) + Base | Ether |
| Carboxylic Acid (RCOOH) + Acid Catalyst | Ester |
| Oxidizing Agent (e.g., PCC) | Ketone |
| Toluenesulfonyl Chloride (TsCl) | Tosylate |
The carbon atom bearing the hydroxyl group in 2-Propanol, 1-[(1,1-dimethylethyl)amino]- is a stereocenter. This allows for the synthesis of stereoisomers and the use of stereoselective reactions.
Stereoselective Synthesis: The synthesis of specific stereoisomers of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- can be achieved by using chiral starting materials or through asymmetric synthesis methodologies. For example, the enantioselective reduction of the corresponding amino ketone using a chiral reducing agent can yield an enantiomerically enriched product.
Stereospecific Reactions: Reactions at the stereocenter can proceed with a defined stereochemical outcome. For instance, an SN2 reaction at the carbon bearing the hydroxyl group (after its conversion to a good leaving group) will proceed with an inversion of configuration.
Dynamic Kinetic Resolution: In some cases, it is possible to combine a kinetic resolution of the racemic amino alcohol with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.
Role of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- as a Key Building Block in Advanced Organic Synthesis
Due to its bifunctional nature and the presence of a stereocenter, 2-Propanol, 1-[(1,1-dimethylethyl)amino]- and its derivatives are valuable building blocks in the synthesis of more complex molecules. eastman.comeastman.com
Synthesis of Chiral Ligands: Enantiomerically pure amino alcohols are widely used as chiral ligands in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of chemical reactions.
Pharmaceutical Intermediates: The structural motif of a 1,2-amino alcohol is present in many biologically active compounds and pharmaceuticals. Consequently, 2-Propanol, 1-[(1,1-dimethylethyl)amino]- serves as a key intermediate in the synthesis of various drug candidates. For example, it has been used in the design of beta2-adrenoceptor agonists. nih.gov
Synthesis of Heterocyclic Compounds: The functional groups of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- can be used to construct heterocyclic rings. For instance, intramolecular cyclization reactions can lead to the formation of oxazolidines or other nitrogen- and oxygen-containing heterocycles. chemicalbook.com
Theoretical and Computational Studies on 2 Propanol, 1 1,1 Dimethylethyl Amino
Quantum Chemical Calculations of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- and its Derivatives
Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are fundamental in elucidating the behavior of molecules. wikipedia.org These methods are used to predict molecular structures, energies, and a variety of other properties by solving the Schrödinger equation, often with necessary approximations. wikipedia.org
The electronic structure of a molecule dictates its chemical properties. For 2-Propanol, 1-[(1,1-dimethylethyl)amino]-, the presence of a bulky tert-butyl group, a secondary amine, and a hydroxyl group creates a unique electronic environment. Quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations are employed to analyze this structure. nih.govrowansci.comresearchgate.netnih.gov
Studies on structurally similar molecules, such as tert-butyl alcohol (TBA) and other propanolamines, provide a basis for understanding the electronic characteristics of the target molecule. nih.govwikipedia.org For instance, the nitrogen and oxygen atoms, with their lone pairs of electrons, are centers of high electron density, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. The inductive effect of the alkyl groups, including the prominent tert-butyl group, donates electron density to the amino and hydroxyl groups, influencing their basicity and nucleophilicity.
Natural Bond Orbital (NBO) analysis is a common computational technique used to study charge distribution and intramolecular interactions. nih.gov For 2-Propanol, 1-[(1,1-dimethylethyl)amino]-, NBO analysis would likely reveal significant charge transfer interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent sigma bonds.
Illustrative Table of Calculated Electronic Properties: This table is illustrative and shows the types of data that would be generated from a DFT calculation on the molecule.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Dipole Moment | ~1.5 - 2.5 D | B3LYP/6-311++G(d,p) |
| HOMO Energy | ~ -6.5 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | ~ +1.2 eV | B3LYP/6-311++G(d,p) |
| NBO Charge on Nitrogen | ~ -0.8 e | B3LYP/6-311++G(d,p) |
| NBO Charge on Oxygen | ~ -0.7 e | B3LYP/6-311++G(d,p) |
The flexibility of the propanol (B110389) backbone and the presence of the bulky tert-butyl group give rise to several possible conformations for 2-Propanol, 1-[(1,1-dimethylethyl)amino]-. Conformational analysis aims to identify the stable conformers and determine their relative energies. upenn.edu The steric bulk of the tert-butyl group is a dominant factor in determining the preferred conformation, as it tends to occupy positions that minimize steric hindrance. libretexts.org
Computational studies on molecules with tert-butyl groups, such as cis-1,4-di-tert-butylcyclohexane, have shown that significant energy barriers can exist for the rotation of this group. acs.org For 2-Propanol, 1-[(1,1-dimethylethyl)amino]-, rotations around the C-C and C-N bonds would lead to various staggered and eclipsed conformations. The most stable conformers are expected to be those where the bulky tert-butyl group is anti-periplanar to other large substituents. Intramolecular hydrogen bonding between the hydroxyl group and the amino group is also a possibility, which would further stabilize certain conformations.
The relative energies of these conformers can be calculated using methods like Møller-Plesset perturbation theory (MP2) or DFT, often combined with a suitable basis set. nih.gov The results of such calculations can predict the most likely three-dimensional structure of the molecule in the gas phase.
Illustrative Table of Conformational Energies: This table is illustrative and shows the types of data that would be generated from a conformational analysis.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O-C-C-N) |
|---|---|---|
| Anti | 0.00 | ~180° |
| Gauche 1 (H-bond) | ~0.5 - 1.5 | ~60° |
| Gauche 2 | ~2.0 - 3.0 | ~-60° |
| Eclipsed (Transition State) | > 5.0 | ~0° |
Modeling of Solvent Effects on 2-Propanol, 1-[(1,1-dimethylethyl)amino]- Reactivity and Conformation
The behavior of a molecule can change significantly in the presence of a solvent. Computational models are used to simulate these solvent effects, which can be broadly categorized into explicit and implicit models. acs.org In explicit solvent models, individual solvent molecules are included in the simulation, while implicit models represent the solvent as a continuous medium with a specific dielectric constant. researchgate.netnih.gov
For a polar molecule like 2-Propanol, 1-[(1,1-dimethylethyl)amino]-, which can act as both a hydrogen bond donor and acceptor, solvent interactions are particularly important. In aqueous solutions, water molecules will form hydrogen bonds with the amino and hydroxyl groups. researchgate.net These interactions can influence the conformational preferences of the molecule and alter its reactivity. For example, the presence of a protic solvent can facilitate proton transfer reactions.
Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT calculations to predict the properties of molecules in solution. researchgate.netnih.gov These models can provide insights into how the solvent affects the electronic structure, conformational energies, and reaction barriers of the solute.
Elucidation of Reaction Pathways for 2-Propanol, 1-[(1,1-dimethylethyl)amino]- Syntheses via Computational Methods
Computational chemistry is a valuable tool for studying reaction mechanisms, allowing for the identification of transition states and the calculation of activation energies. researchgate.netnih.gov The synthesis of β-amino alcohols like 2-Propanol, 1-[(1,1-dimethylethyl)amino]- can proceed through various routes, such as the ring-opening of epoxides with amines. researchgate.netorganic-chemistry.org
Theoretical studies can be used to investigate the detailed mechanism of such reactions. For example, DFT calculations can map out the potential energy surface for the reaction between propylene (B89431) oxide and tert-butylamine (B42293). This would involve locating the transition state for the nucleophilic attack of the amine on the epoxide ring and calculating the associated energy barrier. Such studies can help to explain the regioselectivity of the reaction (i.e., whether the amine attacks the more or less substituted carbon of the epoxide).
Computational investigations into the synthesis of similar compounds, such as the reaction of 2-amino-2-methyl-1-propanol (B13486) with carbon dioxide, have demonstrated the power of these methods in elucidating complex reaction pathways in solution. researchgate.netnih.gov These studies often involve calculating the structures and energies of reactants, products, intermediates, and transition states. researchgate.netnih.gov
Molecular Dynamics Simulations and Intermolecular Interactions of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. bonvinlab.orgyoutube.com In an MD simulation, the motions of atoms and molecules are calculated by solving Newton's equations of motion. youtube.com This allows for the investigation of dynamic processes such as conformational changes and intermolecular interactions. nih.govnih.gov
An MD simulation of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- in a solvent like water would provide detailed information about its solvation structure. The simulation would show how water molecules arrange themselves around the solute, forming hydrogen bonds with the amino and hydroxyl groups and interacting with the hydrophobic tert-butyl group. The strength and lifetime of these interactions can be quantified from the simulation trajectory. nih.govchemrxiv.org
Furthermore, MD simulations can be used to study the aggregation behavior of the molecule at higher concentrations. These simulations would reveal the nature of the intermolecular forces driving aggregation, such as hydrogen bonding and van der Waals interactions between the nonpolar alkyl groups. The analysis of radial distribution functions from the simulation can provide a quantitative measure of the local ordering of molecules in the liquid state. oup.com
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 2 Propanol, 1 1,1 Dimethylethyl Amino
Spectroscopic Characterization of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 2-Propanol, 1-[(1,1-dimethylethyl)amino]-.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-Propanol, 1-[(1,1-dimethylethyl)amino]- (e.g., 2D NMR, Solid-State NMR)
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the connectivity between protons and carbons. COSY spectra would reveal correlations between neighboring protons, while HSQC would link each proton to its directly attached carbon atom.
Solid-state NMR (ssNMR) could be employed to study the compound in its solid form, providing insights into its crystalline structure and polymorphism. This technique is particularly useful for characterizing the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the solid state.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Propanol, 1-[(1,1-dimethylethyl)amino]- (Note: These are estimated values based on analogous structures and may vary depending on the solvent and other experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| (CH₃)₃C- | ~1.1 | ~28 |
| (CH₃)₃C - | - | ~50 |
| -NH- | Variable (broad) | - |
| -CH₂- | ~2.5 - 2.8 | ~55 |
| -CH(OH)- | ~3.8 - 4.1 | ~65 |
| -CH₃ (on propanol (B110389) backbone) | ~1.2 | ~25 |
| -OH | Variable (broad) | - |
Advanced Mass Spectrometry (MS) Techniques for 2-Propanol, 1-[(1,1-dimethylethyl)amino]- Analysis (e.g., HRMS, Tandem MS)
Advanced mass spectrometry (MS) techniques are essential for determining the molecular weight and elemental composition of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-, as well as for its structural characterization through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 2: Potential Fragment Ions in the Mass Spectrum of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-
| m/z | Possible Fragment Structure | Neutral Loss |
| 130 | [M - CH₃]⁺ | CH₃ |
| 116 | [M - C₂H₅]⁺ | C₂H₅ |
| 100 | [M - C₃H₇]⁺ | C₃H₇ |
| 86 | [M - C₄H₉]⁺ | C₄H₉ |
| 72 | [CH₂=N⁺H-C(CH₃)₃] | C₃H₇OH |
| 58 | [CH₂=N⁺H(CH₃)₂] (from rearrangement) | C₅H₁₀O |
| 45 | [CH(OH)CH₃]⁺ | C₄H₁₀N |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The IR spectrum of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- would be expected to show characteristic absorption bands for the O-H, N-H, C-H, C-N, and C-O bonds.
The O-H and N-H stretching vibrations would appear as broad bands in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. docbrown.info C-H stretching vibrations from the alkyl groups would be observed around 2850-3000 cm⁻¹. The C-O stretching vibration would likely appear in the 1000-1200 cm⁻¹ region. docbrown.info The "fingerprint" region, typically from 400 to 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification. docbrown.info
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for analyzing the carbon skeleton. The combination of both IR and Raman spectra provides a more complete vibrational analysis of the molecule. nih.gov
Table 3: Expected Vibrational Frequencies for 2-Propanol, 1-[(1,1-dimethylethyl)amino]-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H | Stretching | 3200-3600 (broad) | 3200-3600 (weak, broad) |
| N-H | Stretching | 3200-3500 (broad) | 3200-3500 (weak, broad) |
| C-H | Stretching (sp³) | 2850-3000 | 2850-3000 |
| C-O | Stretching | 1000-1200 | 1000-1200 (weak) |
| C-N | Stretching | 1000-1250 | 1000-1250 (weak) |
| O-H | Bending | 1350-1450 | - |
| N-H | Bending | 1550-1650 | - |
Chromatographic Methods for Separation and Quantitation of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-
Chromatographic techniques are indispensable for separating 2-Propanol, 1-[(1,1-dimethylethyl)amino]- from impurities and for its quantitative analysis.
Development of High-Performance Liquid Chromatography (HPLC) Methods for 2-Propanol, 1-[(1,1-dimethylethyl)amino]-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 2-Propanol, 1-[(1,1-dimethylethyl)amino]-. Method development typically involves selecting an appropriate stationary phase, mobile phase, and detector.
For the separation of this amino alcohol, reversed-phase HPLC is a common choice. A C18 column is often used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier such as formic acid or phosphoric acid to ensure good peak shape for the amine. sielc.com Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).
Chiral HPLC is necessary for the separation of the enantiomers of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-, as it contains a chiral center. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are often effective for this purpose. nih.govwindows.net The choice of mobile phase, whether normal-phase, polar organic, or reversed-phase, can significantly impact the enantiomeric resolution. windows.net
Table 4: Example HPLC Method Parameters for the Analysis of Amino Alcohols
| Parameter | Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) sielc.com |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometer |
| Injection Volume | 10 µL |
Gas Chromatography (GC) and Hyphenated Techniques for 2-Propanol, 1-[(1,1-dimethylethyl)amino]- Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. sigmaaldrich.com Due to the presence of polar -OH and -NH groups, which can lead to peak tailing and poor chromatographic performance, derivatization is often required for the GC analysis of amino alcohols. Derivatization with agents like trifluoroacetic anhydride (B1165640) can improve volatility and peak shape. google.com
The choice of the GC column is critical. A polar capillary column is generally preferred for the analysis of polar compounds. The oven temperature program must be optimized to achieve good separation of the analyte from any impurities or derivatizing agents.
Hyphenated techniques, particularly GC-Mass Spectrometry (GC-MS), are extremely valuable for the analysis of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-. GC-MS combines the separation power of GC with the identification capabilities of MS. The mass spectrum of the eluting peak can be compared to a library of spectra for positive identification. The NIST WebBook provides GC data for related compounds, which can serve as a reference for method development. nist.govnist.gov
Table 5: Example GC Method Parameters for the Analysis of Amino Alcohols (after derivatization)
| Parameter | Condition |
| Column | Capillary column with a polar stationary phase (e.g., wax-type) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 50 °C, ramped to 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (for FID) |
X-ray Crystallography for Solid-State Structure Determination of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- and its Co-crystals
Following a comprehensive search of scientific literature and structural databases, no publicly available X-ray crystallography data for the solid-state structure of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- or its co-crystals could be identified.
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be invaluable for elucidating the precise molecular geometry, conformational preferences, and intermolecular interactions of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-. Such data, including unit cell dimensions, space group, and details of hydrogen bonding networks, are fundamental for understanding the material's physicochemical properties.
Furthermore, the formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a common strategy in crystal engineering to modify properties such as solubility and stability. An X-ray diffraction analysis of co-crystals of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- would reveal the specific intermolecular interactions between the parent compound and the co-former.
Despite the importance of this technique, no research articles or database entries presenting the crystal structure of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- or any of its co-crystals were found. Therefore, detailed research findings and data tables on its crystallographic parameters cannot be provided at this time. The scientific community would benefit from future studies focusing on the crystallization and X-ray diffraction analysis of this compound to fill this knowledge gap.
In Vitro Biological Activity and Mechanistic Insights of 2 Propanol, 1 1,1 Dimethylethyl Amino
In Vitro Biological Screening Methodologies for 2-Propanol, 1-[(1,1-dimethylethyl)amino]- Derivatives
The evaluation of derivatives of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- relies on a variety of established in vitro screening methodologies to determine their biological activity. These techniques range from cell-based assays that measure a physiological response to biophysical methods that characterize the interaction with a specific molecular target.
One common approach involves cell-based assays using engineered or immortalized cell lines. For instance, to assess the anti-inflammatory potential of β-amino alcohol derivatives, their ability to inhibit Toll-like Receptor 4 (TLR4) signaling is measured. nih.govnih.gov This is often done by quantifying the reduction of lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in macrophage cell lines, such as RAW 264.7. nih.gov The half-maximal inhibitory concentration (IC₅₀) is then calculated to determine the potency of the compounds. nih.gov Similarly, for derivatives designed as β-adrenergic receptor modulators, Chinese hamster ovary (CHO) cells expressing human β1- or β2-adrenoceptors are utilized. nih.gov The activity of these compounds is assessed by measuring their effect on the accumulation of cyclic AMP (cAMP), a key second messenger in this signaling pathway. nih.gov
Virtual screening is another powerful tool used in the initial stages of discovery. crsp.dz This computational methodology uses docking simulations to predict the binding affinity of a library of compounds against a specific protein target, such as the androgen receptor for potential anticancer applications. crsp.dz Molecular docking tools like Autodock Vina are employed to evaluate binding modes and affinities, helping to prioritize compounds for further experimental testing. mdpi.com
For confirming the identity and purity of synthesized derivatives, as well as for their quantification in biological samples, a suite of analytical techniques is employed. These include chromatographic methods like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), alongside spectroscopic methods such as UV-Visible (UV-Vis) and Infrared (IR) spectroscopy. ptfarm.plnih.gov For definitive confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS are considered the gold standard. nih.gov
Interactive Table: In Vitro Screening Methodologies for β-Amino Alcohol Derivatives
| Methodology | Application | Measured Parameter / Purpose | Cell Line / System | References |
| Cell-Based Assays | ||||
| Nitric Oxide (NO) Assay | Anti-inflammatory Screening | Reduction of LPS-induced NO production (IC₅₀) | RAW 264.7 Macrophages | nih.gov |
| cAMP Accumulation Assay | β-Adrenergic Receptor Modulation | Accumulation of cyclic AMP | CHO cells expressing β-adrenoceptors | nih.gov |
| MTT Assay | Cytotoxicity / Antiproliferative Screening | Cell viability (IC₅₀) | Neuroblastoma SH-SY5Y cells | researchgate.net |
| Biochemical/Biophysical Assays | ||||
| ELISA | Rapid Screening | Detection of β-blockers (low selectivity) | Urine samples | nih.gov |
| Computational Methods | ||||
| Molecular Docking | Virtual Screening | Prediction of binding affinity and mode | Target proteins (e.g., β-adrenoceptors) | crsp.dzmdpi.com |
| Analytical Techniques | ||||
| Chromatography (TLC, HPLC) | Separation & Identification | Compound separation and purity check | N/A | ptfarm.pl |
| Mass Spectrometry (GC-MS, LC-MS) | Confirmation & Quantification | Identification and precise measurement | Biological matrices (e.g., urine) | nih.gov |
Structure-Activity Relationship (SAR) Studies of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- Derivatives in Defined Biological Systems
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. ajphs.com By systematically modifying a lead compound, researchers can identify the chemical groups responsible for its pharmacological effects, a process that guides the optimization of potency and selectivity. nih.gov
A notable example of SAR is seen in the development of β-amino alcohol derivatives as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway, which is implicated in inflammatory responses. nih.govnih.gov In one such study, a series of derivatives were synthesized by modifying two different aryl rings within the molecule. nih.gov The unsubstituted parent compound, where both aryl rings lacked any functional groups, was found to be inactive in suppressing nitric oxide signaling. nih.gov This finding established a baseline and highlighted the necessity of substitutions for biological activity.
The study revealed that the potency of the compounds could be enhanced by varying the functionality on these aryl rings. nih.gov For instance, the introduction of different substituents led to a range of inhibitory activities, which were quantified by their IC₅₀ values in a cell-based assay. This systematic modification allows for the construction of an SAR model that can predict the activity of new, unsynthesized derivatives. Further investigation into the stereochemistry of the hydroxyl group in the β-amino alcohol core demonstrated its importance for the ligand-receptor interaction. nih.gov The synthesis and testing of individual enantiomers helped to determine if a specific three-dimensional arrangement was essential for activity. nih.gov
Another area where SAR has been applied to this class of compounds is in the development of antifungal agents. A quantitative structure-activity relationship (QSAR) analysis was performed on a series of amino alcohol analogues to assess their growth inhibitory activity against Candida albicans. ajphs.com Such studies use statistical models to correlate physicochemical properties of the molecules with their biological activity, further refining the understanding of the SAR. ajphs.com
Interactive Table: SAR of β-Amino Alcohol Derivatives as TLR4 Inhibitors
| Compound | Substituent (R) | Substituent (R₁) | IC₅₀ (µM) for NO Inhibition | Reference |
| 1a | H | H | > 100 | nih.gov |
| 1b | p-F | H | 46.5 ± 2.6 | nih.gov |
| 1c | p-OH | H | 70.0 ± 5.0 | nih.gov |
| 1d | p-CN | H | 29.8 ± 3.4 | nih.gov |
| 1e | p-Cl | H | 29.3 ± 1.9 | nih.gov |
| 1f | p-Br | H | 31.5 ± 2.5 | nih.gov |
| 1g | p-I | H | 31.0 ± 1.2 | nih.gov |
| 1h | p-NO₂ | H | 34.2 ± 2.6 | nih.gov |
| 1s | p-Cl | o-Cl | 12.5 ± 1.1 | nih.gov |
Investigation of Specific In Vitro Bioactivities Associated with 2-Propanol, 1-[(1,1-dimethylethyl)amino]-
Derivatives of the 2-Propanol, 1-[(1,1-dimethylethyl)amino]- scaffold have been investigated for a wide array of in vitro biological activities, extending beyond their well-known role as β-adrenergic blockers for cardiovascular conditions. researchgate.net While the prompt uses antiparasitic activity as an example, the available literature highlights a broader spectrum of bioactivities for this chemical class.
Anti-inflammatory Activity: As detailed previously, β-amino alcohol derivatives have been identified as potent inhibitors of the TLR4 signaling pathway. nih.govnih.gov This activity demonstrates their potential to suppress inflammatory responses at a cellular level, making them candidates for conditions like severe sepsis. nih.gov
Antifungal and Antibacterial Activity: The antifungal potential of amino alcohol derivatives has been demonstrated against pathogenic fungi such as Candida albicans. ajphs.com QSAR studies have been conducted to optimize the structural features required for this activity. ajphs.com Additionally, the broader class of β-amino alcohols is reported to possess antibacterial properties. researchgate.net
Anticancer Activity: There is emerging interest in repurposing β-blockers, which share the β-amino alcohol core, as anticancer agents. crsp.dz In silico studies using virtual screening and molecular docking have explored the potential of these compounds to interact with oncogenic targets like the androgen receptor, suggesting a possible role in prostate cancer therapy. crsp.dz Furthermore, novel β-amino alcohol compounds have been shown to exhibit cytotoxic activity against neuroblastoma cell lines in vitro. researchgate.net
Antiarrhythmic Activity: New N-acyl derivatives of amino alcohols have been synthesized and evaluated for potential antiarrhythmic activity. nih.gov In preliminary screenings, certain derivatives showed more potent activity in a chloroform-induced arrhythmia model than the reference drug quinidine. nih.gov
Antiviral Activity: The versatility of the β-amino alcohol structure is further underscored by its use as a key component in the synthesis of novel anti-HIV agents. researchgate.net
While direct evidence for the antiparasitic activity of simple derivatives of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- is not prominent in the reviewed literature, related β-amino alcohol structures are known to have strong antimalarial activity. researchgate.netresearchgate.net This suggests that with appropriate structural modifications, antiparasitic activity could be a plausible therapeutic application for this class of compounds.
Elucidation of Molecular Mechanisms of Action of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- in In Vitro Assays
Understanding the molecular mechanism of action is crucial for the rational design of new drugs. For derivatives of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-, in vitro assays have been instrumental in elucidating how these compounds exert their biological effects at a molecular level.
A clear example is the mechanism of β-amino alcohol derivatives designed as anti-inflammatory agents. These compounds have been shown to function by inhibiting the TLR4-mediated inflammatory response. nih.govnih.gov The proposed mechanism involves the disruption of the formation of the TLR4/MD-2 protein complex, which is essential for recognizing bacterial lipopolysaccharide (LPS) and initiating the downstream inflammatory signaling cascade. nih.gov By binding at the TLR4/MD-2 interface, these small molecules prevent the receptor dimerization required for signal transduction. nih.gov
The most classic mechanism for this class of compounds is their action as β-adrenergic receptor antagonists (β-blockers). In vitro studies using cell lines that express specific β-adrenoceptor subtypes (β1 and β2) have been pivotal. nih.govmdpi.com These studies show that the compounds bind to the receptors and can either block the binding of endogenous agonists like adrenaline (antagonism) or reduce the basal activity of the receptor (inverse agonism). The functional consequence of this binding, measured as an increase or decrease in intracellular cAMP levels, provides a direct readout of the compound's effect on the signaling pathway. nih.gov Molecular docking studies further refine this understanding by visualizing how the derivatives fit into the receptor's binding pocket and which specific amino acid residues they interact with. mdpi.com
In the context of anticancer activity, the proposed mechanism for certain β-blockers involves interaction with targets outside the adrenergic system. crsp.dz Virtual screening studies have suggested that these compounds can bind to the androgen receptor, providing a computational basis for their potential to interfere with hormonal signaling pathways that drive some forms of cancer. crsp.dz
These examples demonstrate that derivatives of a single chemical scaffold can be engineered to interact with different biological targets and operate through distinct molecular mechanisms, highlighting the versatility of the β-amino alcohol structure in drug discovery.
Applications of 2 Propanol, 1 1,1 Dimethylethyl Amino in Academic and Industrial Research
2-Propanol, 1-[(1,1-dimethylethyl)amino]- as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
Chiral amino alcohols are fundamental in asymmetric synthesis, often serving as precursors to chiral ligands or as chiral auxiliaries themselves. The tert-butyl group in 2-Propanol, 1-[(1,1-dimethylethyl)amino]- provides significant steric hindrance, a property that is highly advantageous in inducing stereoselectivity in chemical reactions.
While direct studies focusing solely on 2-Propanol, 1-[(1,1-dimethylethyl)amino]- as a chiral auxiliary are not extensively documented in the reviewed literature, the broader class of N-tert-butylamino alcohols and related structures, such as tert-butanesulfinamide, are widely employed in asymmetric synthesis. iupac.orgresearchgate.netnih.govnih.gov These compounds are instrumental in the stereoselective synthesis of a wide array of chiral amines. iupac.orgnih.gov The general mechanism involves the temporary incorporation of the chiral auxiliary to direct the stereochemical outcome of a reaction, after which it can be cleaved and often recovered.
The efficacy of related chiral auxiliaries is demonstrated in various asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. For instance, chiral oxazolidinones, which can be derived from amino alcohols, are extensively used for the stereoselective construction of numerous chiral building blocks and natural products. nih.gov The high diastereoselectivity achieved with these auxiliaries underscores the potential of chiral N-tert-butylamino alcohols in similar applications.
Table 1: Examples of Asymmetric Reactions Utilizing Chiral Auxiliaries
| Reaction Type | Chiral Auxiliary Class | Achieved Stereoselectivity | Reference |
| Asymmetric Alkylation | Camphor-derived auxiliaries | High diastereoselectivity | nih.gov |
| Asymmetric Aldol Reaction | Chiral Oxazolidinones | High diastereoselectivity | nih.gov |
| Asymmetric Synthesis of Amines | tert-Butanesulfinamide | High enantiomeric excess | iupac.orgnih.gov |
Utilization of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- in the Synthesis of Fine Chemicals and Specialty Organic Molecules
Amino alcohols are crucial intermediates in the synthesis of a variety of fine chemicals and specialty organic molecules due to their bifunctional nature. The presence of both an amino and a hydroxyl group allows for a range of chemical modifications. The specific structure of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- makes it a precursor for complex molecules with potential applications in pharmaceuticals and agrochemicals.
The synthesis of vicinal amino alcohols with high stereoselectivity is a significant area of research. nih.gov Methodologies have been developed for the stereoselective synthesis of these compounds from precursors like chiral N-tert-butanesulfinyl imines, highlighting the importance of the tert-butylsulfinyl group in controlling stereochemistry. nih.gov These synthetic routes provide access to enantioenriched homoallylic amines, which are valuable building blocks in organic synthesis. nih.gov
Role of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- as a Precursor for Advanced Materials Science Research
The application of amino alcohols in materials science is an emerging field. While specific research detailing the use of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- as a precursor for advanced materials is limited in the available literature, related amino alcohols have been investigated for the synthesis of novel materials. For example, 1-(Dimethylamino)-2-propanol has been used in the synthesis of novel phthalocyanine (B1677752) compounds, which have potential applications in materials science. sigmaaldrich.com The ability of amino alcohols to coordinate with metal ions also suggests their potential use in the development of new coordination polymers and metal-organic frameworks (MOFs).
Academic Applications of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- in Bioorganic and Medicinal Chemistry Research (excluding clinical)
In the realm of bioorganic and medicinal chemistry, the tert-butylamino ethanol (B145695) scaffold is a common motif in biologically active compounds. The tert-butyl group can influence a molecule's lipophilicity and metabolic stability.
Research into compounds containing the 2-(tert-butylamino)ethanol (B146117) structure has shown their potential as ligands for various biological targets. For instance, a compound incorporating this moiety, 1-(4-di-hydroxy-3,5-dioxa-4-borabicyclo[4.4.0]deca-7,9,11-trien-9-yl)-2-(tert-butylamino)ethanol, was designed and synthesized as a beta2 adrenoceptor agonist. nih.gov Docking studies of this compound indicated a high affinity for the receptor, suggesting the importance of the tert-butylamino ethanol fragment for binding. nih.gov
Furthermore, the synthesis of chiral amines, which can be derived from amino alcohols, is of great interest in medicinal chemistry as these amines are prevalent in many bioactive molecules, including pharmaceutical agents. researchgate.netnih.gov The use of tert-butanesulfinamide, a related chiral auxiliary, has enabled the synthesis of a broad range of chiral amines for applications in drug discovery and development. researchgate.netnih.gov
Future Directions and Emerging Research Avenues for 2 Propanol, 1 1,1 Dimethylethyl Amino
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of green and efficient chemical synthesis is a central theme in modern chemistry. For 2-Propanol, 1-[(1,1-dimethylethyl)amino]-, future research is expected to focus on developing novel synthetic routes that are both environmentally friendly and economically viable. This includes the exploration of biocatalysis, a method that utilizes enzymes or whole organisms to perform chemical transformations. For instance, the bioreduction of precursor ketones using microorganisms like Rhodococcus erythropolis has shown promise in the synthesis of related chiral alcohols, offering high enantioselectivity under mild conditions.
Another avenue of research involves the use of more sustainable catalysts and reaction media. Traditional methods for producing similar amino alcohols have sometimes relied on harsh reagents and generated significant waste. Future methodologies will likely focus on atom-economical reactions, catalytic hydrogenations with non-precious metal catalysts, and the use of renewable feedstocks. A process for preparing related N,N-dialkylamino alcohols has been described involving the reaction of an amino alcohol with formaldehyde (B43269), highlighting a potential pathway for modification and optimization.
Advanced Computational Modeling for Predictive Research in 2-Propanol, 1-[(1,1-dimethylethyl)amino]- Chemistry
Computational chemistry offers powerful tools to predict molecular properties and reaction outcomes, thereby accelerating the pace of research and reducing experimental costs. For 2-Propanol, 1-[(1,1-dimethylethyl)amino]-, advanced computational modeling is set to play a pivotal role.
Density Functional Theory (DFT) and molecular dynamics (MD) simulations are being employed to investigate the structural and electronic properties of related amino alcohols. rsc.orgnih.gov These studies provide insights into intramolecular and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's behavior in different environments. nih.gov For example, computational studies on 2-amino-2-methyl-1-propanol (B13486) (AMP) have elucidated its conformational preferences and its reactions in the atmosphere. nih.govwhiterose.ac.uk Similar in-silico investigations on 2-Propanol, 1-[(1,1-dimethylethyl)amino]- could predict its reactivity, stability, and potential interactions with biological targets.
Exploration of Undiscovered In Vitro Biological Activities and Modes of Action
While the biological activities of many amino alcohols are well-documented, the specific in vitro effects of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- remain a largely unexplored area. Future research will likely focus on screening this compound against a wide range of biological targets to uncover novel therapeutic potentials.
Research on structurally similar compounds provides a roadmap for these investigations. For example, derivatives of (R)-2-amino-1-butanol have been synthesized and shown to exhibit significant in vitro activity against Mycobacterium tuberculosis. nih.gov This suggests that 2-Propanol, 1-[(1,1-dimethylethyl)amino]- and its derivatives could be investigated for their antimicrobial properties. The crucial role of stereochemistry in biological activity, as seen in the different antimycobacterial efficacy of (R)- and (S)-enantiomers of 2-amino-1-butanol derivatives, underscores the importance of synthesizing and testing stereoisomers of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-.
Innovative Applications of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- in Interdisciplinary Scientific Fields
The unique chemical structure of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-, featuring both a hydroxyl and a secondary amino group with a bulky tert-butyl substituent, makes it a versatile building block for a variety of applications in interdisciplinary fields.
One potential application lies in the development of novel functional materials. For instance, amino alcohols are used as curing agents for epoxy resins and as components in the synthesis of polyurethanes. The specific structure of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- could impart unique properties to these polymers.
Furthermore, its potential as a ligand for metal complexes could be explored in catalysis and materials science. The synthesis of a thieno[3,2-c]pyridine (B143518) derivative of a similar tert-butylamino-propanol highlights its utility as an intermediate in the creation of more complex molecules with potential applications in medicinal chemistry. prepchem.com As research continues, the innovative applications for 2-Propanol, 1-[(1,1-dimethylethyl)amino]- are expected to expand into new and exciting territories.
Q & A
Q. Why do NMR spectra sometimes show unexpected splitting patterns for the tert-butyl group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
